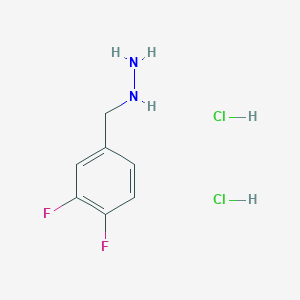
(3,4-Difluorobenzyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 . It is a derivative of hydrazine, featuring a benzyl group substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(3,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted hydrazine derivatives, azides, and other functionalized benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
(3,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用机制
The mechanism of action of (3,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological pathways, leading to various physiological effects .
相似化合物的比较
Similar Compounds
- (3,4-Difluorobenzyl)amine
- (3,4-Difluorobenzyl)chloride
- (3,4-Difluorobenzyl)alcohol
Uniqueness
Compared to these similar compounds, (3,4-Difluorobenzyl)hydrazine dihydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions with biological targets are required .
生物活性
(3,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound this compound features a hydrazine functional group attached to a difluorobenzyl moiety. The presence of fluorine atoms at the 3 and 4 positions on the benzene ring enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antitumor Activity : Hydrazine derivatives have shown promise in inhibiting cancer cell proliferation. The fluorinated groups may enhance selectivity and potency against specific cancer types by modulating cellular pathways involved in apoptosis and cell cycle regulation .
- Enzyme Inhibition : Compounds with hydrazine moieties can act as inhibitors of enzymes such as monoamine oxidase, which is involved in neurotransmitter metabolism. This suggests potential applications in neuropharmacology .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of hydrazines can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) and mitochondrial pathways .
Antimicrobial Activity
Hydrazones and their derivatives are also known for their antimicrobial properties. The structural modifications provided by the difluorobenzyl group may enhance their efficacy against bacterial strains and fungi .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluorobenzylhydrazine | One fluorine atom on benzene | Antimicrobial properties |
| 3-Fluorobenzylhydrazine | One fluorine atom on benzene | Antidepressant activity |
| Benzylhydrazine | No fluorination | General hydrazine activity |
| 2,5-Difluorobenzylhydrazine | Two fluorines at different positions | Potential anticancer properties |
| This compound | Two fluorines at 3 and 4 positions | Significant antitumor activity; potential enzyme inhibitors |
Case Studies
- Antitumor Activity in Lung Cancer : A study evaluated the effects of a related compound, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, on A549 non-small cell lung cancer cells. The compound demonstrated significant anti-proliferative effects and induced apoptosis by regulating mitochondrial pathways .
- Inhibition of Enzymatic Activity : Research has shown that hydrazine derivatives can inhibit monoamine oxidase activity, suggesting potential use in treating neurological disorders through modulation of neurotransmitter levels .
属性
分子式 |
C7H10Cl2F2N2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
(3,4-difluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H |
InChI 键 |
ZDXBXFKEWWJBLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNN)F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















